molecular formula C26H28N4O4S B11352416 1-(benzylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperidine-4-carboxamide

1-(benzylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperidine-4-carboxamide

Cat. No.: B11352416
M. Wt: 492.6 g/mol
InChI Key: WYVDWRILGBUNKE-UHFFFAOYSA-N
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Description

1-Phenylmethanesulfonyl-N-(2-{[(pyridin-3-yl)methyl]carbamoyl}phenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylmethanesulfonyl-N-(2-{[(pyridin-3-yl)methyl]carbamoyl}phenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The phenylmethanesulfonyl group is introduced via sulfonylation, typically using reagents like phenylmethanesulfonyl chloride.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling techniques.

    Final Assembly: The final compound is assembled through amide bond formation, using reagents like carbodiimides to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenylmethanesulfonyl-N-(2-{[(pyridin-3-yl)methyl]carbamoyl}phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-Phenylmethanesulfonyl-N-(2-{[(pyridin-3-yl)methyl]carbamoyl}phenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological molecules and pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Phenylmethanesulfonyl-N-(2-{[(pyridin-3-yl)methyl]carbamoyl}phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylmethanesulfonyl-N-(2-{[(pyridin-2-yl)methyl]carbamoyl}phenyl)piperidine-4-carboxamide: Similar structure but with a different position of the pyridine moiety.

    1-Phenylmethanesulfonyl-N-(2-{[(pyridin-4-yl)methyl]carbamoyl}phenyl)piperidine-4-carboxamide: Another positional isomer with the pyridine moiety in a different position.

Uniqueness

1-Phenylmethanesulfonyl-N-(2-{[(pyridin-3-yl)methyl]carbamoyl}phenyl)piperidine-4-carboxamide is unique due to its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to its isomers.

Properties

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H28N4O4S/c31-25(22-12-15-30(16-13-22)35(33,34)19-20-7-2-1-3-8-20)29-24-11-5-4-10-23(24)26(32)28-18-21-9-6-14-27-17-21/h1-11,14,17,22H,12-13,15-16,18-19H2,(H,28,32)(H,29,31)

InChI Key

WYVDWRILGBUNKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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